molecular formula C40H74N2O12 B1248182 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one

Cat. No.: B1248182
M. Wt: 775.0 g/mol
InChI Key: ZZRQNCPNJLVUMK-UZSBJOJWSA-N
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Description

L-708365 is a synthetic organic compound classified as an azalide derivative of erythromycin. It has been developed to exhibit improved acid stability compared to erythromycin, azithromycin, and clarithromycin

Preparation Methods

L-708365 is synthesized through a series of chemical reactions starting from erythromycin. The synthetic route involves the modification of the erythromycin structure to enhance its acid stability. The key steps include:

Industrial production methods for L-708365 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:

Chemical Reactions Analysis

L-708365 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Scientific Research Applications

L-708365 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the effects of structural modifications on the stability and activity of azalide derivatives.

    Biology: Investigated for its potential to inhibit bacterial growth and treat infections caused by resistant strains.

    Medicine: Explored as a potential antibiotic for treating bacterial infections, particularly those caused by erythromycin-resistant bacteria.

    Industry: Utilized in the development of new antibiotics with improved stability and efficacy.

Mechanism of Action

The mechanism of action of L-708365 involves binding to the bacterial ribosome and inhibiting protein synthesis. This action prevents the bacteria from growing and reproducing, ultimately leading to their death. The molecular targets of L-708365 are the ribosomal subunits, and the pathways involved include the inhibition of peptide chain elongation .

Comparison with Similar Compounds

L-708365 is compared with other azalide derivatives such as erythromycin, azithromycin, and clarithromycin. The key differences include:

Similar compounds include:

Properties

Molecular Formula

C40H74N2O12

Molecular Weight

775.0 g/mol

IUPAC Name

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H74N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h15,22-35,37,43-45,47-48H,1,16-21H2,2-14H3/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35+,37-,38+,39+,40+/m0/s1

InChI Key

ZZRQNCPNJLVUMK-UZSBJOJWSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](CN([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)CC=C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(CN(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC=C)C)O)(C)O

Synonyms

L 708,365
L 708365
L-708,365
L-708365

Origin of Product

United States

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